molecular formula C22H16F3N3O2S2 B2707805 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1291859-90-9

2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2707805
CAS No.: 1291859-90-9
M. Wt: 475.5
InChI Key: OMINUCZJYUYDDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, and catalysts used in the synthesis .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the type of bonds between them .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Dual Inhibitor Activity

2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines, closely related compounds, have been identified as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them attractive targets for anticancer drug development. The compounds demonstrated significant inhibitory activity, with one being the most potent dual inhibitor known, suggesting potential applications in cancer treatment through the inhibition of these enzymes [Gangjee, Qiu, Li, & Kisliuk, 2008].

Antitumor Activity

A series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives bearing different functional groups synthesized from the thieno[3,2-d]pyrimidin scaffold displayed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This highlights the potential of these compounds as templates for developing new antitumor agents [Hafez & El-Gazzar, 2017].

Antimicrobial Activity

Compounds synthesized from pyrimidine-triazole derivatives demonstrated antimicrobial activity against selected bacterial and fungal strains. This suggests that these compounds could serve as the basis for the development of new antimicrobial agents, addressing the growing concern over antimicrobial resistance [Majithiya & Bheshdadia, 2022].

Synthesis and Characterization of Novel Compounds

Research on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents has led to the development of compounds with promising antibacterial and antifungal activities. These studies contribute to the expanding library of potential therapeutic agents and underscore the versatility of pyrimidine-based compounds in drug discovery [Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014].

Properties

IUPAC Name

2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O2S2/c1-13-5-2-3-8-17(13)28-20(30)19-16(9-10-31-19)27-21(28)32-12-18(29)26-15-7-4-6-14(11-15)22(23,24)25/h2-11H,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMINUCZJYUYDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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